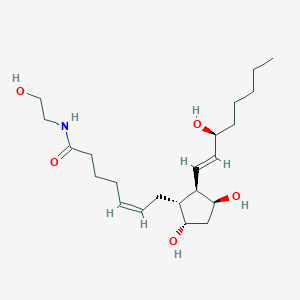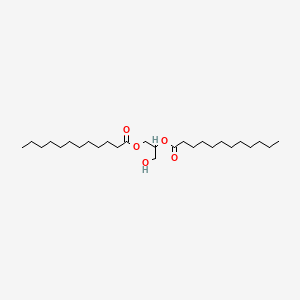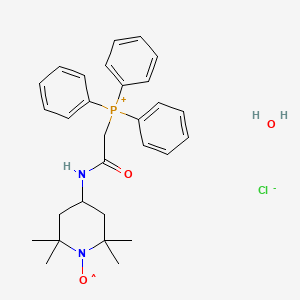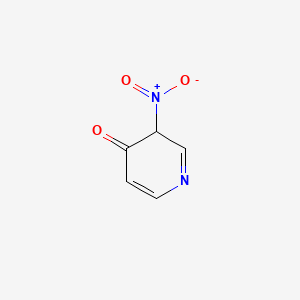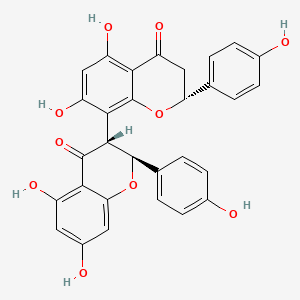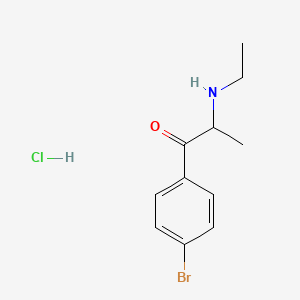
4-BEC Hydrochloride
Descripción general
Descripción
4-BEC Hydrochloride, also known as BEC, is a slow-binding and competitive Arginase II inhibitor . It is used for research purposes and is not intended for patients . It is a boronic acid-based arginine analog .
Molecular Structure Analysis
The molecular formula of 4-BEC Hydrochloride is C5H12BNO4S . The exact molecular structure can be found in specialized chemical databases or literature.Aplicaciones Científicas De Investigación
1. Bioelectrochemical Systems in Wastewater Treatment
A study by Wen et al. (2013) explored the use of bioelectrochemical systems (BESs) for the abiotic cathodic dechlorination of aromatic chlorides such as 4-chlorophenol, an application relevant to wastewater treatment. This process was driven by microbial oxidation of glucose at the anode, achieving a dechlorination efficiency of 50.3%, which could be enhanced to 92.5% with applied voltage.
2. Studies on Bose-Einstein Condensation
Research by Wyatt (1998) focused on Bose-Einstein condensation (BEC) in liquid 4He, a phenomenon where a macroscopic number of atoms occupy the same single-particle state. This study provided insights into superfluidity and quantized vorticity observed in liquid 4He.
3. Degradation of Toxic Compounds
The study by Barik and Gogate (2016) investigated the degradation of 4-chloro 2-aminophenol, a toxic organic compound, using a combination of hydrodynamic cavitation, UV photolysis, and ozone. This approach achieved a 96.85% degradation rate and a significant reduction in total organic carbon.
4. Catalytic Hydrodechlorination for Water Treatment
Research by Molina et al. (2010) explored the catalytic hydrodechlorination (HDC) of 4-chlorophenol using Al-pillared clays containing Rh. This study demonstrated complete removal of 4-chlorophenol under certain conditions, contributing to advancements in water treatment technologies.
5. Interferometry in High-Energy Physics
Weiner (2000) conducted a study on intensity interferometry and Bose-Einstein correlations (BEC) in particle and nuclear physics, which are essential for understanding strong interactions and the properties of atomic nuclei. This research has implications for quantum mechanics and the standard model in particle physics (Weiner, 2000).
6. Pharmaceutical Impurity Profiling
Saad et al. (2022) developed micellar ultra-performance liquid chromatographic methods for analyzing impurities in pharmaceuticals, focusing on antihistaminic drugs and their impurities, including 4-Chlorobenzophenone (Saad et al., 2022).
Mecanismo De Acción
Safety and Hazards
4-BEC Hydrochloride is a laboratory chemical and should be handled with care. It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be used only in a well-ventilated area and protective clothing, eye protection, and face protection should be worn when handling it .
Propiedades
IUPAC Name |
1-(4-bromophenyl)-2-(ethylamino)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO.ClH/c1-3-13-8(2)11(14)9-4-6-10(12)7-5-9;/h4-8,13H,3H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOHDJXBSRIXJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C(=O)C1=CC=C(C=C1)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101343224 | |
| Record name | 1-(4-Bromophenyl)-2-(ethylamino)propan-1-one hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101343224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-BEC Hydrochloride | |
CAS RN |
135333-26-5 | |
| Record name | 1-Propanone, 1-(4-bromophenyl)-2-(ethylamino)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135333-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromoethcathinone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135333265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Bromophenyl)-2-(ethylamino)propan-1-one hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101343224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BROMOETHCATHINONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6886DX7ZZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





